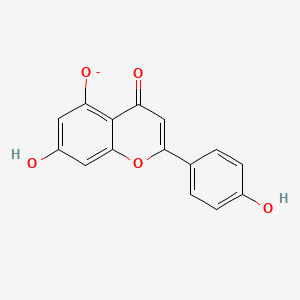

Apigenin-7-olate

Description

Contextualization of Flavonoids in Contemporary Research

Flavonoids, a diverse group of polyphenolic compounds found abundantly in fruits, vegetables, and other plant-based foods, have become a significant focus of contemporary scientific research. nih.govchemicalbook.comnih.gov These natural products are recognized for their wide array of biological activities, which contribute to human health and disease prevention. nih.govontosight.ai Current research trends in flavonoids encompass their identification, extraction from natural sources, and the characterization of their physicochemical properties. chemicalbook.com Scientists are increasingly interested in the anti-inflammatory, antioxidant, antiviral, and antimicrobial properties of these compounds. chemicalbook.comontosight.ai

The broad spectrum of their potential health benefits has spurred investigations into their applications in the pharmaceutical, nutraceutical, and cosmetic industries. nih.gov Numerous studies suggest that a diet rich in flavonoids is associated with a reduced risk of various degenerative diseases, including cardiovascular conditions and certain types of cancer. nih.gov The exploration of flavonoids continues to be a dynamic field, with ongoing research aimed at understanding their mechanisms of action and discovering new therapeutic applications. chemicalbook.commdpi.com

Significance of Apigenin (B1666066) in Biological Systems Research

Among the vast class of flavonoids, apigenin (4′,5,7-trihydroxyflavone) has emerged as a particularly promising compound in biological systems research. nih.govfrontiersin.org Found in common dietary sources such as parsley, celery, and chamomile, apigenin has been the subject of extensive investigation due to its diverse pharmacological effects. nih.govsci-hub.se Research has demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent. frontiersin.orgresearchgate.net

Apigenin's biological activities are attributed to its unique chemical structure, which allows it to interact with various molecular targets within the body. researchgate.net Studies have shown that it can modulate signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and inflammation. researchgate.net For instance, apigenin has been found to induce cell cycle arrest and promote apoptosis in cancer cells. researchgate.net Furthermore, its antioxidant properties help to mitigate cellular damage caused by reactive oxygen species (ROS), which are implicated in a range of chronic diseases. mdpi.com The growing body of evidence supporting its health benefits has solidified apigenin's importance as a focal point in flavonoid research. frontiersin.orgsci-hub.se

The Structural and Chemical Relevance of the 7-Position in Apigenin's Bioactivity Landscape

The chemical structure of apigenin, particularly the arrangement of its hydroxyl (-OH) groups, is critical to its biological activity. The hydroxyl group at the 7-position of the A-ring is of particular significance due to its acidic nature. researchgate.netresearchgate.net Computational and experimental studies have shown that the 7-OH group is the most acidic of the three hydroxyl groups on the apigenin molecule, with a pKa value that allows for its deprotonation under physiological pH conditions. researchgate.netresearchgate.net

This deprotonation results in the formation of the apigenin-7-olate , the conjugate base of apigenin. nih.gov The formation of this anion is a key factor in several of apigenin's biological activities, particularly its antioxidant and metal-chelating properties. researchgate.net The negative charge on the oxygen at the 7-position enhances the molecule's ability to scavenge free radicals and chelate metal ions, which are processes that contribute to its protective effects against oxidative stress. researchgate.net Modifications at this 7-position, such as glycosylation (the attachment of a sugar molecule), can alter the bioavailability and biological activity of apigenin, further highlighting the crucial role of the 7-hydroxyl group and its deprotonated form. mdpi.comnih.gov

Overview of Research Trajectories on this compound and its Key Derivatives

Research into apigenin and its derivatives often focuses on understanding how modifications at the 7-position impact its therapeutic potential. While direct research on the isolated this compound is specialized, a significant body of work investigates derivatives where the 7-hydroxyl group is modified, providing indirect evidence of its importance.

One major research trajectory involves the study of apigenin-7-O-glycosides , which are naturally occurring derivatives where a sugar molecule is attached to the 7-position. ontosight.aimdpi.com These studies often compare the bioactivity of the glycoside to that of the parent apigenin. For example, research has shown that apigenin-7-O-glucoside exhibits notable antifungal and cytotoxic effects. nih.govnih.gov Some studies suggest that the glycoside form may have altered bioavailability compared to apigenin itself. frontiersin.org

Another area of investigation is the synthesis and evaluation of novel apigenin derivatives with modifications at the 7-position to enhance specific biological activities. ebi.ac.uk For instance, researchers have synthesized apigenin derivatives with different chemical groups attached to the 7-oxygen to improve their antibacterial and antiproliferative properties. ebi.ac.uk

The following tables summarize key research findings related to apigenin and its derivatives, with a focus on the modifications and activities at the 7-position.

Interactive Data Table: Research on Apigenin and its 7-Position Derivatives

| Compound/Derivative | Research Focus | Key Findings |

| Apigenin | Antioxidant Activity | The deprotonation of the 7-OH group to form this compound enhances its radical scavenging and metal-chelating properties. researchgate.net |

| Apigenin-7-O-glucoside | Antifungal & Cytotoxic Activity | Showed significant activity against Candida species and was more effective than apigenin in reducing the viability of HCT116 colon cancer cells. nih.govresearchgate.net |

| Apigenin-7-O-glucoside | Antibacterial Activity | Exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli. |

| Apigenin-7-O-(6"-O-succinyl)-d-glucoside | Hypoglycemic Activity | This synthetic derivative showed significantly improved water solubility and notable anti-α-glucosidase activity. mdpi.comnih.gov |

| Apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside | Neuroprotective Effects | Demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury. frontiersin.org |

| Apigenin-7-O-diglucuronide | Bioavailability | Identified as a metabolite of apigenin, with studies suggesting it has poor oral bioavailability. |

| Apigenin-7-O-glucuronide methyl ester | Isolation and Characterization | Isolated from the leaves of Manilkara zapota and structurally characterized. |

| Apigenin-7-methyl ether derivatives | Anticancer Activity | Novel triazole analogs of apigenin-7-methyl ether showed potent antitumor activity against ovarian carcinoma cells. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H9O5- |

|---|---|

Molecular Weight |

269.23 g/mol |

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-5-olate |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H/p-1 |

InChI Key |

KZNIFHPLKGYRTM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)[O-])O |

Origin of Product |

United States |

Synthetic and Biosynthetic Methodologies for Apigenin 7 Olate and Its Derivatives

Strategies for Chemical Synthesis of Apigenin-7-olate Precursors and Analogs

Chemical synthesis offers precise control over the modification of the apigenin (B1666066) molecule. Due to the differing reactivity of the hydroxyl groups at the C-5, C-7, and C-4' positions, regioselective reactions are crucial for targeted derivatization. The 7-OH group is generally more acidic and reactive than the 4'-OH group, which facilitates its selective modification.

Alkylation at the 7-O position is a common strategy to produce apigenin ethers. This modification can enhance the lipophilicity of the parent compound. The synthesis typically involves the reaction of apigenin with an alkylating agent in the presence of a base.

One approach involves linking apigenin with various alkyl amines via different spacers at the C-7 position. For instance, apigenin can be reacted with 1,2-dibromoethane (B42909) or 1,3-dibromopropane (B121459) to yield intermediates with a bromo-alkoxy group at the 7-position. These intermediates are then reacted with a range of cyclic and non-cyclic alkyl amines in a solvent like anhydrous DMF to produce the final 7-O-amino-alkylated apigenin derivatives nih.govresearchgate.net. This method allows for the introduction of two- or three-carbon spacers between the apigenin core and the amine moiety nih.gov.

Table 1: Synthesis of 7-O-Amino-alkylated Apigenin Derivatives

| Starting Material | Reagents | Intermediate | Final Products | Reference |

|---|

Targeted glycosylation is essential for producing specific apigenin glycosides, such as Apigenin-7-O-glucoside (also known as apigetrin or cosmosiin). Chemical synthesis of these compounds requires strategies that can selectively target the 7-OH group while leaving other hydroxyl groups untouched.

A multi-step synthesis can start from naringenin, a readily available flavanone researchgate.netresearchgate.net. The process may involve iodination, base-induced elimination, and acid hydrolysis to form the apigenin backbone researchgate.net. A key challenge is the regioselective glycosylation of the 7-OH group. One effective method involves the highly regioselective removal of a 7-O-acyl protecting group from a peracylated apigenin derivative using reagents like thiophenol (PhSH) and imidazole in NMP acs.org. This exposes the 7-OH group for subsequent glycosylation. The glycosidic bond is then formed using a glycosyl donor, such as a glycosyl trifluoroacetimidate, promoted by a Lewis acid like BF₃·Et₂O acs.org. The final step is the cautious deprotection of the remaining acyl groups under basic conditions to yield the desired 7-O-flavonoid glycoside acs.org.

Another approach involves the Koenigs-Knorr reaction, where an apigenin precursor is reacted with a protected glycosyl bromide to form the glycosidic linkage researchgate.net. Subsequent deprotection, for example using ammonia in methanol, removes the protecting groups (like acetyl groups) from the sugar moiety to yield the final apigenin-7-O-glucoside chemicalbook.com.

Novel analogs of apigenin can be synthesized by introducing different functional groups at the 7-position to create hybrid molecules. A prominent example is the synthesis of 1,2,3-triazole analogs, often achieved using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" nih.govmdpi.comraco.catfrontiersin.org.

This synthesis is a multi-step process. It can begin with a precursor like apigenin-7-methyl ether, which is first subjected to propargylation at the 4'-OH position using propargyl bromide and a base such as K₂CO₃ nih.gov. The resulting O-propargylated apigenin derivative then undergoes the CuAAC reaction with various substituted organic azides to produce a series of 1,2,3-triazole hybrids nih.gov. This method links the triazole moiety to the 4'-position of an apigenin scaffold that is already modified at the 7-position (e.g., with a methyl ether) nih.govmdpi.com. One study synthesized eight novel triazole derivatives of apigenin-7-methyl ether and evaluated their biological activities nih.govnih.gov.

Table 2: Synthesis of Apigenin-7-Methyl Ether Triazole Analogs

| Step | Precursor | Reagents | Intermediate/Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| 1 | Apigenin-7-methyl ether | Propargyl bromide, K₂CO₃ | O-propargylated apigenin-7-methyl ether | Propargylation | nih.gov |

Biotransformation and Enzymatic Synthesis of 7-Position Derivatives

Biosynthetic methods provide an alternative to chemical synthesis, often avoiding complex protection and deprotection steps. These methods leverage microorganisms or isolated enzymes to perform specific modifications on the apigenin molecule.

Microbial cell factories are increasingly used for the production of flavonoid glycosides, which often exhibit improved water solubility and bioavailability compared to their aglycone counterparts nih.govnih.govnih.gov. Corynebacterium glutamicum and Bacillus licheniformis have been successfully employed for this purpose.

Bacillus licheniformis : A UDP-glucosyltransferase, YjiC, from Bacillus licheniformis DSM 13 has been used for the in vitro synthesis of apigenin glucosides nih.govnih.gov. This enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to apigenin, resulting in the formation of apigenin-4′-O-glucoside, apigenin-7-O-glucoside, and apigenin-4′,7-O-diglucoside nih.govnih.gov. Another glycosyltransferase from B. licheniformis, YdhE, has also been utilized nih.govnih.govresearchgate.net.

Corynebacterium glutamicum : This bacterium, which is generally regarded as safe (GRAS), has been engineered to be an efficient cell factory for apigenin glucosylation nih.govnih.govresearchgate.netbohrium.com. By heterologously expressing the promiscuous glycosyltransferase YdhE from Bacillus licheniformis, the engineered C. glutamicum strain can convert supplemented apigenin into various glucosides nih.govresearchgate.net. After 40 hours of incubation with 5 mM of apigenin, one engineered strain produced 0.6 mM of apigenin-7-O-β-glucoside, alongside other glucosylated derivatives nih.govnih.govresearchgate.net.

Table 3: Microbial Biotransformation of Apigenin to Glycosides

| Microorganism | Enzyme (Source) | Substrate | Products | Yield/Concentration | Reference |

|---|---|---|---|---|---|

| Bacillus licheniformis DSM 13 | YjiC (endogenous) | Apigenin | Apigenin-7-O-glucoside, Apigenin-4′-O-glucoside, Apigenin-4′,7-O-diglucoside | - | nih.govnih.gov |

To improve the efficiency of microbial production, metabolic engineering strategies are applied to optimize the biosynthetic pathways. The goal is to increase the intracellular pool of necessary precursors, such as UDP-glucose, which is the sugar donor in glycosylation reactions.

In Corynebacterium glutamicum, the biosynthesis of apigenin glucosides has been enhanced by overexpressing endogenous genes involved in the UDP-glucose synthesis pathway nih.govnih.gov. Specifically, the genes galU1 (encoding UDP-glucose pyrophosphorylase) and pgm (encoding phosphoglucomutase) were overexpressed nih.govnih.govresearchgate.net. This engineering step, combined with the expression of the glycosyltransferase YdhE, created a cell factory system capable of efficiently glucosylating apigenin with high yields in a relatively short time researchgate.net. This integrated approach avoids the need to supply expensive UDP-sugars externally, making the process more cost-effective for large-scale production nih.govnih.gov. The apigenin itself is supplied to the culture medium for the biotransformation to occur nih.gov.

Role of Glycosyltransferases in Apigenin 7-O-Glycoside Formation

Glycosyltransferases (GTs) are a ubiquitous family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule. In the context of apigenin, UDP-glycosyltransferases (UGTs) are responsible for the specific attachment of sugars to the 7-hydroxyl group, forming apigenin 7-O-glycosides. This enzymatic process is a cornerstone of flavonoid biosynthesis in plants and has been harnessed for biotechnological production. nih.govtandfonline.com

The formation of apigenin 7-O-glycosides is a critical step in the broader flavonoid biosynthesis pathway. The precursor, apigenin, is synthesized via the phenylpropanoid pathway, starting from L-phenylalanine. wikipedia.orgresearchgate.net This pathway generates p-coumaroyl-CoA, which enters the flavone (B191248) synthesis pathway. A series of enzymatic reactions involving chalcone synthase, chalcone isomerase, and flavanone synthase leads to the formation of naringenin, which is then oxidized to produce apigenin. wikipedia.org Once apigenin is formed, glycosyltransferases act upon it to create various glycosylated derivatives.

Enzymatic Glycosylation in Plants and Microorganisms

The biosynthesis of apigenin 7-O-glycosides is catalyzed by specific UGTs that transfer a glycosyl group from a UDP-sugar to the 7-hydroxyl position of the apigenin aglycone. tandfonline.com

In parsley (Petroselinum crispum), two key glycosyltransferases are required for the biosynthesis of apiin (apigenin 7-O-apiosylglucoside). The first enzyme, apigenin:7-O-β-glucosyltransferase (PcGlcT), transfers a glucose molecule from UDP-α-glucose to the 7-position of apigenin, forming apigenin 7-O-glucoside. nih.govmdpi.com Subsequently, a second enzyme, apigenin 7-O-β-glucoside:β1-2 apiosyltransferase (PcApiT), transfers an apiose residue to the initial glucose, completing the formation of apiin. nih.govresearchgate.net

Researchers have also successfully engineered microorganisms for the production of apigenin glycosides. In one study, Corynebacterium glutamicum was engineered to express a promiscuous glycosyltransferase, YdhE, from Bacillus licheniformis. This engineered strain was able to produce apigenin-7-O-β-glucoside (0.6 mM) as well as other glucosides like apigenin-4'-O-β-glucoside and apigenin-4',7-O-β-diglucoside. nih.govresearchgate.net

Characterization and Kinetic Properties of Key Glycosyltransferases

The efficiency and substrate specificity of these enzymes have been the subject of detailed biochemical studies. For instance, the glucosyltransferase from parsley (PcGlcT) has been characterized, and its kinetic parameters determined. It exhibits a high catalytic efficiency in the synthesis of apigenin 7-O-glucoside. nih.gov Similarly, UGTs from other plants like Scutellaria baicalensis and Arabidopsis thaliana have been identified and shown to catalyze the 7-O-glucosylation of apigenin and other flavonoids. tandfonline.comnih.govoup.com

The table below summarizes the kinetic parameters of several characterized apigenin:7-O-β-glucosyltransferases from different plant species, highlighting the variability in enzyme efficiency.

| Source | Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹·μM⁻¹) |

|---|---|---|---|---|---|

| Petroselinum crispum | PcGlcT | Apigenin | 320 ± 70 | 0.62 ± 0.05 | 0.0019 |

| Petroselinum crispum | PcGlcT | UDP-Glc | 610 ± 110 | 0.62 ± 0.05 | 0.0010 |

| Petroselinum crispum | PcApiT | Apigenin 7-O-glucoside | 81 ± 20 | (3.2 ± 0.3) × 10⁻³ | 0.00004 |

| Petroselinum crispum | PcApiT | UDP-Api | 360 ± 40 | (4.5 ± 0.2) × 10⁻³ | 0.0000125 |

Synthetic and Semi-Synthetic Approaches

Beyond purely biosynthetic methods, chemical and semi-synthetic strategies have been developed for the production of apigenin 7-O-glycosides and their derivatives. These methods offer alternatives that can be advantageous in terms of scale and the ability to introduce non-natural sugar moieties.

A notable semi-synthetic route starts from naringin, a readily available and inexpensive flavanone. researchgate.net This process involves iodination, base-induced elimination, and either 4'-O-benzylation or 4'-O-methylation, followed by acid hydrolysis to yield key intermediates. researchgate.net These intermediates, such as 4'-O-benzyl apigenin, can then undergo glycosidation with an appropriate α-acetylglycosyl bromide, followed by deprotection to yield the desired apigenin-7-O-β-D-glycosides. researchgate.net

Purely chemical synthesis approaches have also been devised. One effective procedure involves the highly regioselective removal of a 7-O-acyl protecting group from a peracylated apigenin molecule using thiophenol (PhSH) and imidazole in N-Methyl-2-pyrrolidone (NMP). acs.orgacs.org The resulting free 7-hydroxyl group can then be glycosylated using glycosyl trifluoroacetimidates in the presence of a Lewis acid like BF₃·Et₂O. A final, careful deprotection of the remaining acyl groups under basic conditions affords the target apigenin 7-O-glycoside in good yields. acs.orgacs.org Another reported chemical synthesis involves the deprotection of 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-4H-1-Benzopyran-4-one in a mixture of methanol and ammonia to yield apigenin 7-glucoside. chemicalbook.com

These diverse methodologies, from harnessing the catalytic power of specific enzymes to strategic chemical synthesis, provide a robust toolkit for producing apigenin-7-O-glycosides and their derivatives for further research and potential applications.

Molecular Mechanisms of Action of Apigenin and Its 7 Position Derivatives

Modulation of Intracellular Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, survival, and metabolism. mdpi.com Its aberrant activation is a common feature in many cancers. mdpi.comnih.gov Apigenin (B1666066) and its derivatives have been shown to be potent inhibitors of this pathway.

Apigenin exerts its inhibitory effects by targeting key components of the pathway. It has been shown to reduce the levels of the p85 regulatory subunit of PI3K and decrease the phosphorylation of Akt at Serine 473. tjpr.org In liver cancer cells, apigenin inhibits the PI3K/Akt/mTOR pathway, which in turn induces apoptosis and autophagy. mdpi.comnih.gov Studies have also demonstrated that apigenin can inhibit metastasis in breast cancer cells and suppress angiogenesis by blocking the PI3K/Akt pathway. nih.gov Furthermore, apigenin has been found to inhibit cell proliferation and induce autophagy in liver cancer by blocking this cascade. mdpi.com

Derivatives of apigenin also show significant activity. Apigenin-7-glucoside (AGL) represses the proliferation of lung cancer cells by weakening the phosphorylation of PI3K, Akt, and mTOR. ajol.info Analogs such as Apigenin-7-O-sulfate and Apigenin-7-O-β-D-glucuronide methyl ester are also recognized as modulators of the PI3K/Akt/mTOR pathway. researchgate.netresearchgate.net

Table 1: Research Findings on PI3K/Akt/mTOR Pathway Regulation by Apigenin and its 7-Position Derivatives | Compound | Cell Line/Model | Key Findings | References | | :--- | :--- | :--- | :--- | | Apigenin | HepG2 (Liver Cancer) | Inhibits cell proliferation and induces autophagy via suppression of the PI3K/Akt/mTOR pathway. nih.gov | | Apigenin | Breast Cancer Cells | Inhibits metastasis by blocking the PI3K/Akt pathway. nih.gov | | Apigenin | OE33 (Barrett Esophageal Adenocarcinoma) | Inhibits oncogenicity by reducing p85 subunit of PI3K and phosphorylation of Akt. tjpr.org | | Apigenin | HT-29 (Colorectal Cancer) | Inhibits the PI3K/AKT/mTOR signal transduction pathway in cisplatin-resistant cells. nih.gov | | Apigenin-7-glucoside (AGL) | A549, H1975 (Lung Cancer) | Suppresses proliferation and promotes apoptosis by repressing the PI3K/Akt/mTOR pathway. ajol.info | | Apigenin-7-O-sulfate | General Research | Modulates the PI3K/Akt/mTOR signaling pathway. | | Apigenin-7-O-β-D-glucuronide methyl ester | General Research | Modulates the PI3K/AKT/mTOR pathway, crucial in cancer progression. researchgate.netresearchgate.net |

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are central to the regulation of gene expression in response to extracellular stimuli, controlling cell proliferation, differentiation, and stress responses.

Apigenin-7-O-β-D-glucuronide (AG), a derivative of apigenin, demonstrates anti-inflammatory properties by inactivating the MAPK signaling pathway in macrophages. researchgate.netnih.gov Specifically, AG inhibits the phosphorylation of both p38 MAPK and ERK. researchgate.netnih.govchemfaces.com This action leads to a decrease in the nuclear translocation of the transcription factor c-Jun, subsequently reducing the activity of activator protein-1 (AP-1). researchgate.netnih.govchemfaces.com

Apigenin itself also modulates MAPK/ERK signaling. It can down-regulate the expression of inflammatory cytokines through this pathway. mdpi.com In the context of cancer, apigenin has been found to suppress bone metastasis in human breast cancer cells by modulating the MEK/ERK signaling pathway. nih.gov It also plays a role in tissue remodeling by inhibiting the phosphorylation of p38 and JNK, which are other arms of the MAPK pathway, in response to TGF-β1. plos.org Furthermore, derivatives like Apigenin-7-O-sulfate and Apigenin-7-O-β-D-glucuronide methyl ester are known to interact with and modulate the MAPK/ERK pathway. researchgate.netresearchgate.net

Table 2: Research Findings on MAPK/ERK Signaling Interactions by Apigenin and its 7-Position Derivatives | Compound | Cell Line/Model | Key Findings | References | | :--- | :--- | :--- | :--- | | Apigenin-7-O-β-D-glucuronide (AG) | RAW 264.7 (Macrophages) | Inhibits inflammation by decreasing phosphorylation of p38 MAPK and ERK. researchgate.netnih.gov | | Apigenin | General Research | Down-regulates inflammatory cytokine expression via ERK/MAPK pathways. mdpi.com | | Apigenin | Breast Cancer Model | Suppresses bone metastasis via modulation of the MEK/ERK signaling pathway. nih.gov | | Apigenin | Nasal Fibroblasts | Alleviates TGF-β1-induced tissue remodeling by inhibiting p38 and JNK phosphorylation. plos.org | | Apigenin-7-O-sulfate | General Research | Modulates the MAPK/ERK signaling pathway. | | Apigenin-7-O-β-D-glucuronide methyl ester | General Research | Modulates the MAPK/ERK pathway, which is crucial in cancer progression. researchgate.netresearchgate.net |

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that regulates the expression of numerous genes involved in inflammation, immune response, cell survival, and proliferation. frontiersin.org Its constitutive activation is linked to various inflammatory diseases and cancers. frontiersin.org

Apigenin is a well-documented inhibitor of the NF-κB pathway. mdpi.com It prevents the translocation of NF-κB into the nucleus by blocking the phosphorylation and subsequent degradation of its cytoplasmic inhibitor, IκB-α. nih.govnih.gov This inhibitory action suppresses the expression of NF-κB target genes, including anti-apoptotic proteins (cFLIP, Bcl-xL, Mcl-1, XIAP) and inflammatory mediators like COX-2. plos.orgnih.gov In hepatocellular carcinoma, apigenin has been shown to inhibit metastasis by targeting the NF-κB/Snail signaling pathway. nih.gov It can also indirectly inhibit NF-κB activation by suppressing STAT3 activity. oncotarget.com

The 7-position derivatives of apigenin also exhibit NF-κB inhibitory effects. Apigenin-7-O-glucuronide has been shown to reduce the release of TNF-α and nitrites from activated macrophages, an effect linked to NF-κB signaling. selleck.co.jpnih.gov The anti-inflammatory actions of Apigenin-7-O-glucoside are also attributed to its ability to block the NF-κB signaling cascade. researchgate.net Apigenin-7-O-sulfate and apigenin-7-O-β-D-glucuronide methyl ester are likewise known to modulate the NF-κB pathway. researchgate.netresearchgate.netresearchgate.net

Table 3: Research Findings on NF-κB Pathway Inhibition by Apigenin and its 7-Position Derivatives | Compound | Cell Line/Model | Key Findings | References | | :--- | :--- | :--- | :--- | | Apigenin | Human T cells, Myocardial I/R models | Inhibits NF-κB nuclear translocation by preventing IκB-α phosphorylation and degradation. nih.govnih.gov | | Apigenin | PLC, Bel-7402 (Hepatocellular Carcinoma) | Inhibits EMT and metastasis by inhibiting the NF-κB/Snail pathway. nih.gov | | Apigenin | Colitis-associated colon cancer model | Inhibits NF-κB activation by inhibiting STAT3 activity. oncotarget.com | | Apigenin-7-O-glucuronide (A7G) | RAW264.7 (Macrophages) | Decreases TNF-α and nitrite (B80452) release, indicating NF-ĸB pathway modulation. nih.gov | | Apigenin-7-O-glucoside | General Research | Anti-inflammatory effects are likely due to blocking the NF-κB signaling cascade. researchgate.net | | Apigenin-7-O-β-D-glucuronide methyl ester | General Research | Modulates the NF-κB pathway. researchgate.netresearchgate.netresearchgate.net |

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. nih.gov Its aberrant activation, leading to the accumulation of β-catenin in the nucleus, is a driving force in several cancers, particularly colorectal cancer. nih.gov

Apigenin has been identified as an inhibitor of this pathway. nih.govnih.gov It reduces the total, cytoplasmic, and nuclear levels of β-catenin. nih.govnih.gov This reduction suppresses the transcriptional activity of the β-catenin/TCF complex, leading to decreased expression of Wnt target genes and inhibition of cancer cell proliferation. nih.govmdpi.com The mechanism for this β-catenin reduction involves the induction of autophagy-mediated lysosomal degradation, which is linked to apigenin's inhibition of the Akt/mTOR pathway. nih.govnih.gov Apigenin also inhibits the nuclear translocation of β-catenin, which can be enhanced by promoting the expression of E-cadherin. mdpi.com Derivatives such as Apigenin-7-O-sulfate and Apigenin-7-O-β-D-glucuronide methyl ester also modulate the Wnt/β-catenin pathway. researchgate.netresearchgate.netresearchgate.net

Table 4: Research Findings on Wnt/β-catenin Pathway Modulation by Apigenin and its 7-Position Derivatives | Compound | Cell Line/Model | Key Findings | References | | :--- | :--- | :--- | :--- | | Apigenin | Wnt-driven Colorectal Cancer Cells | Reduces β-catenin levels by inducing autophagy-mediated lysosomal degradation. nih.govnih.gov | | Apigenin | Colorectal Cancer Cells | Suppresses the pathway by inhibiting the nuclear movement of β-catenin. mdpi.com | | Apigenin | HCT116 Cells | Affects cancer cell metabolism via the Wnt/β-catenin pathway. nih.gov | | Apigenin-7-O-sulfate | General Research | Modulates the Wnt/β-catenin signaling pathway. | | Apigenin-7-O-β-D-glucuronide methyl ester | General Research | Modulates the Wnt/β-catenin pathway. researchgate.netresearchgate.netresearchgate.net |

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell membrane to the nucleus. nih.gov It plays a critical role in immunity, cell growth, and differentiation, and its dysregulation is implicated in various cancers and inflammatory disorders. nih.govworktribe.com

Apigenin interferes with this pathway, primarily by targeting STAT3. mdpi.comnih.gov It has been shown to inhibit the phosphorylation of JAK and Src kinases, which in turn prevents the activation and phosphorylation of STAT3. mdpi.comnih.gov This suppression blocks the dimerization of STAT3 and its translocation to the nucleus, thereby inhibiting the transcription of target genes involved in tumor invasion, migration, and angiogenesis, such as MMPs and VEGF. mdpi.comnih.gov In breast cancer cells, apigenin has been found to overcome doxorubicin (B1662922) resistance by regulating the JAK2/STAT3 axis. nih.gov Apigenin can also inhibit STAT3 as a mechanism to suppress NF-κB activation. oncotarget.com Apigenin's 7-position derivatives, including Apigenin-7-O-sulfate and Apigenin-7-O-β-D-glucuronide methyl ester, are also known to modulate the JAK/STAT pathway. researchgate.netresearchgate.net

Table 5: Research Findings on JAK/STAT Pathway Interference by Apigenin and its 7-Position Derivatives | Compound | Cell Line/Model | Key Findings | References | | :--- | :--- | :--- | :--- | | Apigenin | Various Cancer Models | Inhibits JAK/SRC phosphorylation, leading to suppression of STAT3 activation and nuclear translocation. mdpi.comnih.gov | | Apigenin | MCF-7 (Breast Cancer) | Alleviates doxorubicin resistance by regulating the JAK2/STAT3/MDR1 axis. nih.gov | | Apigenin | Colitis-associated colon cancer model | Inhibits STAT3 activity, which in turn inhibits NF-κB activation. oncotarget.com | | Apigenin-7-O-sulfate | General Research | Modulates the JAK/STAT signaling pathway. | | Apigenin-7-O-β-D-glucuronide methyl ester | General Research | Modulates the JAK/STAT pathway. researchgate.netresearchgate.net |

The Transforming Growth Factor-β (TGF-β) signaling pathway regulates a wide array of cellular functions, including proliferation, differentiation, and extracellular matrix (ECM) production. It can act as a tumor suppressor in early-stage cancers but can promote invasion and metastasis in later stages. The signaling is mediated through canonical Smad-dependent pathways and non-canonical (Smad-independent) pathways, such as the Src/FAK/Akt axis. ebi.ac.uk

Apigenin has been shown to inhibit prostate carcinogenesis by modulating TGF-β-activated pathways. ebi.ac.uknih.gov It markedly decreases TGF-β1-induced expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. ebi.ac.uknih.gov This effect is mediated by inhibiting the phosphorylation and nuclear translocation of the canonical pathway effectors Smad2 and Smad3. ebi.ac.uknih.gov Simultaneously, apigenin targets the non-canonical pathway by inhibiting the phosphorylation of Src, Focal Adhesion Kinase (FAK), and Akt. ebi.ac.uknih.gov In a different context, apigenin has been found to induce the synthesis of dermal collagen in human fibroblasts by directly activating the Smad2/3 signaling pathway, highlighting its context-dependent effects. nih.govresearchgate.net

Table 6: Research Findings on TGF-β-activated Pathway Modulation by Apigenin | Compound | Cell Line/Model | Key Findings | References | | :--- | :--- | :--- | :--- | | Apigenin | PC3-M, LNCaP C4-2B (Prostate Cancer) | Inhibits TGF-β-induced VEGF expression by modulating Smad2/3 and Src/FAK/Akt pathways. ebi.ac.uknih.gov | | Apigenin | Human Dermal Fibroblasts | Induces collagen synthesis via direct activation of the Smad2/3 signaling pathway. nih.govresearchgate.net | | Apigenin | Nasal Fibroblasts | Alleviates TGF-β1-induced tissue remodeling by inhibiting MAPK/NF-kB pathways. plos.org |

HIF-1α/HIF Signaling Pathway Modulation

In silico studies involving complex herbal formulas have identified apigenin-7-olate as a constituent compound. researchgate.netsemanticscholar.orgnih.gov These computational models suggest that the therapeutic effects of these formulas in conditions like ischemic stroke may be linked to the modulation of pathways including the PI3K/Akt, HIF-1α, and VEGF signaling pathways. researchgate.netsemanticscholar.orgnih.gov However, direct experimental evidence demonstrating the specific modulatory effect of isolated this compound on the HIF-1α/HIF signaling pathway is not extensively available in the current scientific literature. The primary research in this area has been conducted on the parent compound, apigenin.

Nrf2 Activation via Upstream Kinase Phosphorylation

Scientific investigation into the activation of the Nrf2 pathway has been documented for a derivative of apigenin, specifically Apigenin-7-O-β-D-(6″-p-coumaroyl)-glucopyranoside (APG). nih.govnih.gov Research has shown that APG can elicit a neuroprotective effect by activating the NF-E2-related factor 2 (Nrf2) pathway. nih.govnih.gov This activation is mediated through the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govnih.gov

In experimental models of ischemic stroke, APG treatment increased the phosphorylation of GSK-3β and promoted the nuclear translocation of Nrf2. nih.gov The neuroprotective effects of APG, including reduced apoptosis and increased cell viability, were diminished when Nrf2 was knocked down using siRNA, highlighting the critical role of Nrf2 in the antioxidant and protective mechanisms of this specific apigenin derivative. nih.gov

Currently, there is a lack of direct experimental studies focusing on the capacity of this compound to induce Nrf2 activation through similar or different upstream kinase phosphorylation events.

Induction of Programmed Cell Death Mechanisms

Apoptosis Induction (e.g., Caspase Activation, Mitochondrial Dysfunction)

This compound is identified as the conjugate acid of apigenin. nih.govchemicalbook.comechemi.comebi.ac.uk The bulk of research on apoptosis induction, including caspase activation and mitochondrial dysfunction, has been centered on apigenin itself. nih.govmade-in-china.com Apigenin has been shown to promote caspase-dependent apoptosis in leukemia cells. nih.govmade-in-china.com Furthermore, it can synergistically act with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) to induce apoptosis in malignant tumor cells through the cleavage of Bcl-2-interacting domain and the activation of caspases-8, -10, -9, and -3. echemi.com

While in silico analyses have associated this compound with the negative regulation of the apoptotic signaling pathway within the context of multi-compound formulas, specific experimental data detailing its independent ability to induce apoptosis is not presently available. nih.gov

Autophagy Regulation

The capacity to induce autophagy has been attributed to apigenin, particularly in leukemia cells. nih.govchemicalbook.comechemi.comebi.ac.uk It is recognized as a metabolite and an antineoplastic agent with autophagy-inducing properties. chemicalbook.comechemi.com However, direct scientific evidence specifically demonstrating that this compound can independently regulate autophagy is limited.

Cell Cycle Arrest (e.g., G0/G1, S, G2/M phases)

Research on cell cycle arrest has predominantly focused on apigenin. Studies have shown that apigenin can cause G0/G1 phase arrest in human prostate cancer cells. echemi.com This is associated with a decrease in the total protein levels of retinoblastoma (Rb) and its phosphorylation. echemi.com Apigenin has also been noted to inhibit the proliferation of tumor cells and suppress metastasis through mechanisms that include inducing cell cycle arrest. researchgate.net There is a lack of specific studies investigating the direct effects of this compound on the different phases of the cell cycle.

Direct and Indirect Interaction with Cellular Macromolecules (e.g., DNA)

Studies evaluating the interaction with cellular macromolecules have largely been conducted on apigenin. For instance, the effects of apigenin on DNA have been analyzed through circular dichroism and melting temperature profiles of calf thymus DNA. ebi.ac.uk These studies suggest that the anticancer potential of apigenin may be mediated through its interaction with and damage to DNA, leading to mitochondrial dysfunction. ebi.ac.uk Specific research on the direct and indirect interactions of this compound with macromolecules like DNA is not extensively documented.

Enzyme Inhibition and Modulation

The chemical structure of apigenin and its derivatives plays a significant role in their interaction with various enzymes, leading to the modulation of their activity. Modifications at the 7-position, in particular, have been shown to influence the inhibitory potential of these compounds against enzymes such as α-glucosidase and cytochrome P450 enzymes.

Apigenin-7-glucosides and α-glucosidase Inhibition

Apigenin-7-O-glucoside has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. acs.orgresearchgate.net Inhibition of this enzyme can delay glucose absorption and help manage postprandial hyperglycemia.

One study reported a strong inhibitory effect of apigenin-7-O-glucoside on α-glucosidase with a half-maximal inhibitory concentration (IC50) of 22.80 ± 0.24 μM. acs.org Another study found that cosmosiin (apigenin 7-O-glucoside) had an IC50 value of 0.532 mM against α-glucosidase, which was comparable to the well-known α-glucosidase inhibitor, acarbose (B1664774) (IC50 of 0.554 mM). researchgate.net Furthermore, a rare apigenin derivative, apigenin-7-O-β-(6″-O-succinyl)-d-glucoside (SAG), demonstrated significant anti-α-glucosidase activity with an IC50 of 0.485 mM. nih.gov

The inhibitory action of these glucosides is attributed to their ability to bind to the active site of the enzyme. nih.gov Molecular docking studies have suggested that the presence of bulky and hydrogen bond acceptor groups at the 7-position of the A ring of the flavonoid structure is favorable for α-glucosidase inhibition. acs.org Luteolin-7-O-glucoside and oleanolic acid have also been noted for their strong inhibitory effects on α-glucosidase. mdpi.com

Interactive Data Table: α-Glucosidase Inhibition by Apigenin Derivatives

| Compound | IC50 Value | Reference |

| Apigenin-7-O-glucoside | 22.80 ± 0.24 μM | acs.org |

| Cosmosiin (Apigenin 7-O-glucoside) | 0.532 mM | researchgate.net |

| Acarbose (Reference) | 0.554 mM | researchgate.net |

| Apigenin-7-O-β-(6″-O-succinyl)-d-glucoside (SAG) | 0.485 mM | nih.gov |

Apigenin-7-O-glucoside and CYP51 Modulation

The interaction between apigenin derivatives and cytochrome P450 enzymes, such as CYP51 (sterol 14α-demethylase), has also been investigated. CYP51 is a key enzyme in the biosynthesis of sterols in fungi.

A study investigating the antifungal activity of apigenin-7-O-glucoside against Candida albicans explored its binding affinity to the C. albicans CYP51 protein. nih.govnih.gov The results of this study indicated that neither apigenin nor apigenin-7-O-glucoside exhibited binding affinity to the C. albicans CYP51 enzyme. nih.govnih.gov However, an in silico docking study suggested that apigenin-7-O-glucoside could be an active molecule against sterol 14-alpha demethylase (CYP51) from C. albicans, with a glide gscore of -9.569 kcal/mol. mdpi.com This suggests that while direct binding may not be the primary mechanism, other indirect interactions could be at play.

Interactive Data Table: Investigated Interaction with CYP51

| Compound | Target Enzyme | Finding | Reference |

| Apigenin-7-O-glucoside | C. albicans CYP51 | No binding affinity observed in the experimental study. | nih.govnih.gov |

| Apigenin-7-O-glucoside | C. albicans CYP51 | Predicted to be active in an in silico docking study (Glide gscore: -9.569 kcal/mol). | mdpi.com |

Cellular Targets and Their Functional Implications for Apigenin and Its 7 Position Derivatives

Comprehensive Identification of Direct Protein Targets

The identification of direct molecular targets is crucial to understanding the mechanisms of action for any bioactive compound. For apigenin (B1666066), advanced techniques have begun to elucidate its interactome.

A study combining phage display with high-throughput sequencing identified 160 high-confidence human cellular targets of apigenin. researchgate.net These targets were significantly enriched in functional categories such as GTPase activation, membrane transport, and, notably, mRNA metabolism and alternative splicing. researchgate.net Within the category of mRNA metabolism, the heterogeneous nuclear ribonucleoprotein A2 (hnRNPA2) was identified as a key target. researchgate.net Apigenin binds to the C-terminal glycine-rich domain of hnRNPA2, which prevents its homodimerization and subsequently affects the alternative splicing of several of its target mRNAs. researchgate.net This interaction with a factor involved in splicing regulation, mRNA stability, and transport provides a framework for understanding how a dietary phytochemical can exert broad cellular effects. researchgate.net

For apigenin's 7-position derivatives, information on direct protein targets identified through similar comprehensive screening methods is less available. However, molecular docking studies have provided insights into potential interactions. For instance, Apigenin-7-O-glucoside (also known as A7G, apigetrin, or cosmosiin) has been analyzed for its binding affinity to various proteins. One such study showed a potential interaction between A7G and anion exchanger 1 (AE1), which may influence the activation of the p16 protein. nih.govresearchgate.net Another molecular docking analysis predicted that both apigenin-7-glucoside and luteolin-7-glucoside have high binding affinity to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dergipark.org.trresearchgate.net

Modulation of Oncogenic Non-Coding RNA Networks

Apigenin has been documented to modulate key signaling molecules, including the oncogenic non-coding RNA (ncRNA) network. mdpi.commdpi.com These networks play critical roles in cancer initiation and progression. For example, lncRNA H19 is considered an oncogene in liver cancer, and its regulation can be influenced by various molecules. medicineinevolution.ro Apigenin's ability to interfere with fundamental signaling pathways, such as PI3K/Akt/mTOR and NF-κB, suggests an indirect influence on the expression and function of oncogenic ncRNAs that are regulated by these pathways. mdpi.commdpi.comspandidos-publications.comresearchgate.net

Specific research on Apigenin-7-olate and its direct impact on oncogenic non-coding RNA networks is not detailed in the available literature. However, studies on Apigenin-7-O-glucoside have shown it can regulate various signaling pathways that are intertwined with ncRNA networks. For example, apigenin-7-O-glucoside was found to inhibit the PI3K/Akt/mTOR pathway in lung cancer cells. zlb.de It also affects the miR-140-5p/HDAC3-mediated PTEN/PI3K/AKT pathway to inhibit angiogenesis. nih.govnih.gov Such modulations of key signaling pathways can consequently affect the expression and function of associated oncogenic non-coding RNAs.

Impact on Cancer Stem Cell Phenotypes and Self-Renewal

Cancer stem cells (CSCs) are a subpopulation of malignant cells with capacities for self-renewal and differentiation, contributing to tumor relapse and metastasis. zlb.de Both apigenin and its derivatives have shown potential in targeting CSCs.

Studies have demonstrated that apigenin effectively suppresses the expression of proteins related to cancer stemness. In breast cancer stem cells (BCSCs) derived from MCF-7 cells, apigenin treatment led to a significant decrease in the expression of ALDH1A1, NANOG, EpCAM, and MYC. dergipark.org.trmdpi.com Similarly, in triple-negative breast cancer (TNBC) cells, apigenin treatment decreased the CD44+/CD24− CSC subpopulation. nih.gov It has also been shown to reduce the expression of c-MET, which in turn downregulates stemness markers like CD133, Nanog, and Sox2 in glioblastoma. zlb.de

Apigenin-7-O-glucoside (A7G) has also been shown to impact stemness. In a study on cervical cancer cells under hypoxic conditions, which are known to enhance cancer stemness, A7G intervention suppressed these malignant phenotypes. nih.govresearchgate.netfrontiersin.org This included a reduction in the protein levels of stemness-related markers SOX2, ALDH1, and Nanog in HeLa cells. researchgate.net Another glycosylated form of apigenin, Vitexin, was found to suppress stemness features in human endometrial cancer by downregulating Oct4 and Nanog. mdpi.com

Apigenin has been suggested to inhibit the dedifferentiation properties of cancer cells. In triple-negative breast cancer cells, apigenin may inhibit dedifferentiation by targeting sirtuin proteins, specifically sirtuin 3 (SIRT3) and sirtuin 6 (SIRT6). mdpi.com Sirtuins are a family of proteins involved in cellular homeostasis and energy sensing, and their modulation can impact cellular differentiation states. citeab.com Furthermore, apigenin has been shown to alleviate oxidative stress-induced cellular senescence by modulating the SIRT1-NAD+-CD38 axis, which could also play a role in preventing cellular dedifferentiation. researchgate.net

Specific studies detailing the role of This compound or Apigenin-7-O-glucoside in inhibiting cellular dedifferentiation via sirtuin proteins are limited. However, the ability of A7G to suppress cancer stemness in cervical cancer cells implies an interference with dedifferentiation processes. nih.govresearchgate.net

Effects on Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a cellular program that is crucial for embryonic development and is often hijacked by cancer cells to promote invasion and metastasis. Apigenin has been shown to be a potent inhibitor of EMT. ontobee.orgresearcher.lifemdpi.com In human hepatocellular carcinoma and colon cancer cells, apigenin inhibits EMT by targeting the NF-κB/Snail signaling pathway. researcher.lifemdpi.comresearchgate.net This leads to the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as Vimentin and N-cadherin. researcher.lifemdpi.comrevistadechimie.ro

While direct evidence for This compound on EMT is lacking, Apigenin-7-O-glucoside has been shown to inhibit cell migration in cervical cancer HeLa cells, a process closely linked to EMT. researcher.life It achieves this, in part, by promoting apoptosis through the PTEN/PI3K/AKT pathway, which can also cross-talk with EMT-regulating pathways. researcher.life

Influence on Angiogenesis Pathways

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. Apigenin is well-documented as an anti-angiogenic agent. nih.govresearchgate.netzlb.demedchemexpress.com It often exerts this effect by inhibiting hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF) expression in various cancer cells under both normoxic and hypoxic conditions. zlb.demedchemexpress.com By downregulating these key pro-angiogenic factors, apigenin can suppress tumor angiogenesis in vivo. medchemexpress.com In some contexts, apigenin's anti-angiogenic potential is linked to the decreased signaling of STAT-3 and the subsequent downregulation of VEGF.

Apigenin-7-O-glucoside also possesses anti-angiogenic properties. It has been shown to inhibit angiogenesis in retinal microvascular endothelial cells by regulating the miR-140-5p/HDAC3-mediated PTEN/PI3K/AKT pathway. nih.govnih.gov Like its aglycone, apigenin-7-glucoside's anti-angiogenic effects are also attributed to the inhibition of HIF-1α and VEGF. zlb.de The inhibitory effect of apigenin-7-glucoside on mouse melanoma cell proliferation and the angiogenesis process has also been noted. spandidos-publications.com There is currently a lack of specific data on the influence of This compound on angiogenesis pathways.

Compound Names Table

| Compound Name | Other Names |

| Apigenin | 4′,5,7-trihydroxyflavone |

| This compound | 7-oxoanion of apigenin |

| Apigenin-7-O-glucoside | Apigetrin, Cosmosiin, A7G |

Interactive Data Table: Research Findings on Apigenin and its 7-Position Derivative

| Cellular Process | Key Findings for Apigenin | Key Findings for Apigenin-7-O-glucoside | Key Findings for this compound |

|---|---|---|---|

| Direct Protein Targets | Identified 160 human targets via phage display, including hnRNPA2, affecting mRNA splicing. researchgate.net | Molecular docking suggests interaction with AE1, AChE, and BChE. nih.govresearchgate.netdergipark.org.trresearchgate.net | In silico predictions suggest 70 protein targets, but experimental validation is lacking. semanticscholar.org |

| Oncogenic ncRNA | Modulates oncogenic ncRNA networks, often via inhibition of pathways like PI3K/Akt. mdpi.commdpi.com | Regulates pathways (e.g., PI3K/Akt/mTOR, miR-140-5p/HDAC3) that influence ncRNAs. zlb.denih.govnih.gov | No specific data available. |

| Cancer Stem Cells | Suppresses stemness proteins (ALDH1A1, NANOG, MYC) and inhibits dedifferentiation via sirtuins. dergipark.org.trmdpi.com | Suppresses stemness proteins (SOX2, ALDH1, Nanog) in hypoxic cervical cancer cells. researchgate.net | No specific data available. |

| EMT | Inhibits EMT by suppressing the NF-κB/Snail signaling pathway. researcher.lifemdpi.comresearchgate.net | Inhibits cell migration, a process related to EMT, in cervical cancer cells. researcher.life | No specific data available. |

| Angiogenesis | Inhibits angiogenesis by decreasing HIF-1α and VEGF expression. zlb.demedchemexpress.com | Inhibits angiogenesis via the miR-140-5p/HDAC3/PTEN pathway and by reducing HIF-1α/VEGF. zlb.denih.govnih.gov | No specific data available. |

Other Specific Cellular Interactions (e.g., heterogeneous nuclear ribonucleoprotein A2, Protein Kinase C delta)

Apigenin and its derivatives interact with a wide array of cellular targets, influencing numerous signaling pathways. Among these, the interactions with heterogeneous nuclear ribonucleoprotein A2 (hnRNPA2) and Protein Kinase C delta (PKCδ) are of significant interest due to their implications in cellular processes like mRNA metabolism and apoptosis. pnas.orgnih.gov While research has extensively focused on apigenin, the specific activities of its 7-position derivatives, including this compound, are still an emerging area of study. This compound is the conjugate acid of apigenin. nih.gov

Interaction with Heterogeneous Nuclear Ribonucleoprotein A2 (hnRNPA2)

Heterogeneous nuclear ribonucleoproteins (hnRNPs) are crucial multifunctional proteins involved in the processing of nascent RNA transcripts, including alternative splicing, RNA trafficking, stability, and translation of both cellular and viral RNAs. plos.org The hnRNPA2 protein, in particular, has been identified as a significant cellular target of apigenin. pnas.orgnih.gov

Research Findings:

Binding and Inhibition: Studies have demonstrated that apigenin directly binds to the C-terminal glycine-rich domain of hnRNPA2. pnas.orgplos.org This interaction, which has an affinity in the micromolar range, prevents the homodimerization of hnRNPA2, a crucial step for its function. pnas.org By inhibiting this dimerization, apigenin effectively perturbs the alternative splicing of several of hnRNPA2's target mRNAs. pnas.orgnih.gov

Modulation of Alternative Splicing: The binding of apigenin to hnRNPA2 can restore normal splicing patterns in cancer cells. ecancer.org In many cancers, abnormal splicing contributes to cell survival and proliferation. ecancer.org Apigenin's ability to interact with hnRNPA2 re-establishes the normal single-splice characteristic in breast cancer cells, which can activate programmed cell death or increase sensitivity to chemotherapy. ecancer.orgresearchgate.net

Antiviral Activity: The interaction with hnRNPA2 also has implications for antiviral therapies. Since certain viruses, like enterovirus-71 (EV71), require hnRNP proteins for their replication, apigenin's ability to disrupt the association of viral RNA with hnRNP A1 and A2 proteins can selectively block viral infection. plos.org

Proteomic Studies: In cholangiocarcinoma cells, treatment with apigenin led to the complete disappearance of heterogeneous nuclear ribonucleoprotein A2/B1, further suggesting that this interaction plays a role in inducing cell death. nih.gov In triple-negative breast cancer (TNBC) spheroids, apigenin was shown to sensitize the cells to doxorubicin (B1662922) by targeting hnRNPA2. mdpi.comresearchgate.net

| Target | Interaction with Apigenin | Functional Implication | Cell/Model System |

| hnRNPA2 | Binds to the C-terminal glycine-rich domain, inhibiting homodimerization. pnas.orgplos.org | Perturbs alternative splicing of target mRNAs. pnas.org | Human cells pnas.org |

| hnRNPA2 | Restores normal splicing patterns. ecancer.org | Activates programmed cell death in cancer cells. ecancer.org | Breast cancer cells ecancer.org |

| hnRNPA1/A2 | Disrupts association with viral RNA. plos.org | Blocks viral infection. plos.org | Enterovirus-71 (EV71) infected cells plos.org |

| hnRNPA2/B1 | Complete disappearance after treatment. nih.gov | Induction of cell death. nih.gov | Cholangiocarcinoma (HuCCA-1) cells nih.gov |

| hnRNPA2 | Sensitizes cells to doxorubicin. mdpi.com | Enhanced apoptosis. mdpi.com | Triple-negative breast cancer spheroids mdpi.com |

Interaction with Protein Kinase C delta (PKCδ)

Protein Kinase C delta (PKCδ) is a member of the novel PKC subfamily and is involved in a variety of cellular processes, including the regulation of cell growth, differentiation, and apoptosis.

Research Findings:

Induction of DNA Damage and Apoptosis: In leukemia cells, apigenin has been shown to induce DNA damage, which precedes apoptosis. nih.gov This effect was found to be mediated by PKCδ and p38, and notably, was independent of reactive oxygen species (ROS) or caspase activity. nih.govmdpi.comresearchgate.net Apigenin treatment leads to the phosphorylation of ataxia-telangiectasia mutated (ATM) kinase and histone H2AX, two key regulators of the DNA damage response. nih.govresearchgate.net The silencing or pharmacological inhibition of PKCδ was found to eliminate the phosphorylation of ATM and H2AX. nih.gov

Mechanism of Action: Apigenin's interaction with PKCδ is linked to a reduction in the phosphorylation of PKCδ at Tyr311. nih.govnih.gov This suppression of PKCδ activity is a key part of how apigenin regulates cell differentiation in normal human keratinocytes. nih.gov Specifically, apigenin inhibits the increase in promoter activity of involucrin (B1238512) (hINV), a marker for keratinocyte differentiation, that is normally observed with the overexpression of PKCδ. nih.govnih.gov

Caspase-Dependent Apoptosis: Apigenin promotes caspase-dependent apoptosis in leukemia cells, and studies have highlighted the critical role of PKCδ in this process. nih.govresearchgate.net

| Target | Interaction with Apigenin | Functional Implication | Cell/Model System |

| PKCδ | Mediates apigenin-induced DNA damage. nih.gov | Leads to phosphorylation of ATM and H2AX, causing cell cycle arrest and apoptosis. nih.gov | Leukemia cells nih.gov |

| PKCδ | Reduces phosphorylation at Tyr311. nih.gov | Suppresses keratinocyte differentiation. nih.gov | Normal human keratinocytes nih.gov |

| PKCδ | Critical involvement in apigenin-induced apoptosis. researchgate.net | Enhances caspase-dependent apoptosis. researchgate.net | Leukemia cells researchgate.net |

Preclinical in Vitro Research of Apigenin and Its 7 Position Derivatives

Antiproliferative Activity in Diverse Cancer Cell Lines

The potential of apigenin (B1666066) and its 7-position derivatives to inhibit the growth of cancer cells has been investigated in numerous studies.

Apigenin itself has demonstrated antiproliferative effects. For instance, it has been shown to reduce the growth of prostate (DU-145) and breast (MDA-MB-231) cancer cells in a dose-dependent manner. nih.gov This anticancer action is believed to be partly mediated by its interaction with estrogen receptor β (ERβ). nih.gov In human melanoma SK-MEL-24 cells, apigenin showed significant antiproliferative and cytotoxic potential. researchgate.net Studies on cervical cancer cell lines (HeLa and C33A) also revealed that apigenin inhibits cell proliferation. nih.gov Furthermore, in glioma cells (U251), apigenin was found to decrease the proliferation rate in a dose-dependent manner. scielo.br

Derivatives of apigenin at the 7-position have also shown promising antiproliferative activity. A study on two series of apigenin derivatives with 2-carbon or 3-carbon spacers at the C-7 position found that they exhibited better growth inhibition against human lung (A549), cervical (HeLa), hepatocellular liver (HepG2), and breast (MCF-7) cancer cells compared to the parent apigenin. mdpi.com One of the most active compounds was found to be a derivative with a 3-carbon spacer. mdpi.com

Specifically, apigenin-7-O-glucoside has been evaluated for its effects on various cancer cell lines. In HeLa human cervical cancer cells, both apigenin and apigenin-7-O-glucoside showed antiproliferative activity, with the aglycone (apigenin) being more active. revistadechimie.ro Similarly, apigenin-7-O-(4′′-feruloyl)-β-D-glucopyranoside, isolated from Echinops gracilis, demonstrated cytotoxic activity against HeLa cells. ub.ro In contrast, apigenin-7-O-β-D-glucopyranoside showed no cytotoxic activity in the same study. ub.ro Another study found that apigenin 7-glucoside inhibited the proliferation of human promyelocytic leukemia HL-60 cells. spandidos-publications.com

The antiproliferative effects of these compounds are often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. lnh.edu.pk For example, in ovarian carcinoma cells, novel triazole analogs of apigenin-7-methyl ether were found to induce mitochondrial-mediated apoptosis. spandidos-publications.com

Table 1: Antiproliferative Activity of Apigenin and its 7-Position Derivatives

| Compound | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| Apigenin | Prostate (DU-145), Breast (MDA-MB-231) | Dose-dependent reduction in cell growth. nih.gov |

| Apigenin | Human melanoma (SK-MEL-24) | Significant antiproliferative and cytotoxic potential. researchgate.net |

| Apigenin | Cervical (HeLa, C33A) | Inhibition of cell proliferation. nih.gov |

| Apigenin | Glioma (U251) | Dose-dependent decrease in proliferation rate. scielo.br |

| Apigenin 7-position derivatives | Lung (A549), Cervical (HeLa), Liver (HepG2), Breast (MCF-7) | Better growth inhibition than parent apigenin. mdpi.com |

| Apigenin-7-O-glucoside | Cervical (HeLa) | Antiproliferative activity (less active than apigenin). revistadechimie.ro |

| Apigenin-7-O-(4′′-feruloyl)-β-D-glucopyranoside | Cervical (HeLa) | Cytotoxic activity. ub.ro |

| Apigenin-7-methyl ether (triazole analogs) | Ovarian carcinoma | Induction of mitochondrial-mediated apoptosis. spandidos-publications.com |

Antimigratory and Anti-Invasion Effects in Cellular Models

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Several in vitro studies have demonstrated that apigenin and its derivatives can inhibit these processes.

Apigenin has been shown to effectively inhibit the migration of HeLa and C33A cervical cancer cells. nih.gov This effect is linked to the inactivation of the integrin/FAK/paxillin signaling pathway, which is crucial for cell adhesion and migration. nih.gov In glioma cells, apigenin has been found to inhibit cell invasion and wound healing. scielo.br It achieves this by increasing the expression of miR-103a-3p, which in turn targets NEDD9, a protein involved in cell migration and invasion. scielo.br For human melanoma cells, apigenin has demonstrated antimigratory potential. researchgate.net

Apigenin-7-O-glucoside has also been investigated for its anti-migratory properties. One study reported that it inhibits cell migration in cervical cancer HeLa cells. researchgate.net

The anti-metastatic actions of apigenin are often attributed to its ability to modulate the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. frontiersin.org Apigenin has been shown to regulate several molecules involved in EMT, such as E-cadherin and N-cadherin. frontiersin.org

Table 2: Antimigratory and Anti-Invasion Effects of Apigenin and its 7-Position Derivatives

| Compound | Cellular Model | Observed Effect |

|---|---|---|

| Apigenin | Cervical cancer cells (HeLa, C33A) | Inhibition of cell migration via inactivation of integrin/FAK/paxillin signaling. nih.gov |

| Apigenin | Glioma cells (U251) | Inhibition of cell invasion and wound healing by regulating the miR-103a-3p/NEED9/AKT axis. scielo.br |

| Apigenin | Human melanoma cells (SK-MEL-24) | Antimigratory potential. researchgate.net |

| Apigenin-7-O-glucoside | Cervical cancer HeLa cells | Inhibition of cell migration. researchgate.net |

Investigations into Antifungal Activity (e.g., against Candida spp. by Apigenin-7-O-glucoside)

In the search for new antifungal agents, apigenin and its derivatives have shown promising results, particularly against Candida species, which are common causes of fungal infections in humans.

Apigenin-7-O-glucoside has demonstrated considerable antifungal activity against various Candida isolates. nih.gov One study found that it was more effective than apigenin in disrupting the plasma membrane of Candida albicans. nih.gov The antifungal action of both compounds is thought to involve the inhibition of reactive oxygen species (ROS). nih.gov Another study reported that apigenin-7-O-glucoside had a minimum inhibitory concentration (MIC) of 50 µg/mL against C. albicans. mdpi.com

Apigenin itself has also shown antifungal properties. It can inhibit the growth of pathogenic fungi and reduce biofilm mass. oup.com The mechanism of action appears to involve perturbation of the cell membrane, leading to cell shrinkage in C. albicans. oup.com

Table 3: Antifungal Activity of Apigenin and Apigenin-7-O-glucoside

| Compound | Fungal Species | Observed Effect |

|---|---|---|

| Apigenin-7-O-glucoside | Candida spp. | Considerable antifungal activity, disruption of plasma membrane. nih.gov |

| Apigenin-7-O-glucoside | Candida albicans | MIC of 50 µg/mL. mdpi.com |

| Apigenin | Candida albicans | Inhibition of growth, reduction of biofilm mass, induction of cell shrinkage. oup.com |

Evaluation of Anti-Inflammatory Potential (e.g., Reactive Oxygen Species inhibition, cytokine modulation)

Chronic inflammation is a key factor in the development of many diseases. Apigenin and its derivatives have been investigated for their ability to modulate inflammatory responses.

Apigenin has been shown to possess anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. tandfonline.comnih.gov It can also block the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory process. nih.gov In a model of liver injury, apigenin pretreatment was found to decrease the expression of NF-κB, a key regulator of inflammation. eg.net

Apigenin-7-O-glucoside has also demonstrated anti-inflammatory activity. It has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to inflammation. researchgate.net In a study on RAW 264.7 macrophages, pepper extracts rich in luteolin (B72000) and apigenin glycosides were found to ameliorate the lipopolysaccharide (LPS)-stimulated inflammatory response by decreasing the production of nitric oxide and pro-inflammatory cytokines. mdpi.com

The anti-inflammatory effects of apigenin are also linked to its antioxidant properties, as it can scavenge free radicals and reduce oxidative stress. mdpi.commdpi.com

Studies on Hepatoprotective Effects (e.g., Apigenin-7-glucoside against oxidative injury)

The liver is a vital organ that is susceptible to damage from various toxins and oxidative stress. Studies have suggested that apigenin and its derivatives may offer protection to the liver.

Apigenin-7-glucoside, isolated from Ixeris chinesis, has been shown to have protective effects against liver injury caused by carbon tetrachloride (CCl4). nih.govbesjournal.com Pretreatment with this compound suppressed the elevation of liver enzymes (GPT and GOT) and markers of oxidative damage (MDA and 8-OHdG), while inhibiting the reduction of the antioxidant glutathione (B108866) (GSH). nih.govbesjournal.com The hepatoprotective activity of apigenin-7-glucoside is believed to be due to its antioxidant properties and its ability to scavenge reactive oxygen species (ROS). nih.govbesjournal.com

Apigenin has also been reported to have hepatoprotective potential. It can reduce pathological changes in the liver and restore antioxidant activity, thereby inhibiting oxidative stress. mdpi.com In a model of D-galactosamine/lipopolysaccharide-induced liver injury, apigenin pretreatment was found to decrease the levels of TNF-α and NF-κB protein expression. frontiersin.org

Neuroprotective Investigations (e.g., Apigenin-7-O-β-D-(6″-p-coumaroyl)-glucopyranoside)

Protecting the nervous system from damage is crucial for preventing and treating neurodegenerative diseases and stroke. Apigenin and its derivatives have shown potential in this area.

Apigenin-7-O-β-D-(6″-p-coumaroyl)-glucopyranoside (APG) has been investigated for its neuroprotective effects in experimental models of ischemic stroke. mdpi.comnih.gov Treatment with APG was found to improve neurological function, reduce infarct volume, and enhance neuronal survival. mdpi.comnih.gov The neuroprotective effect of APG is thought to be mediated through the activation of the Nrf2 pathway, a key regulator of antioxidant defense, via phosphorylation of GSK-3β. aging-us.com The p-coumaroyl moiety in APG is believed to be important for its antioxidant and cytoprotective activities. mdpi.comphytopharmajournal.com

Apigenin itself has also been shown to have neuroprotective effects in various models of neurological disorders. mdpi.com These effects are attributed to its antioxidant and anti-inflammatory actions, as well as its ability to preserve mitochondrial function and reduce neuronal apoptosis. mdpi.com

Anti-Biofilm Activity (e.g., Apigenin-7-O-glucoside against Staphylococcus aureus and Escherichia coli)

Biofilms are communities of microorganisms that adhere to surfaces and are often resistant to antibiotics. Finding agents that can disrupt biofilms is a key strategy in combating bacterial infections.

Antioxidant and Pro-oxidant Properties (e.g., Apigenin and 7-derivatives in plasma models)

The antioxidant and pro-oxidant activities of apigenin and seven of its derivatives have been evaluated in in vitro models using human plasma subjected to oxidative stress induced by hydroxyl radicals (OH•) researchgate.netnih.gov. These studies measure the impact of the compounds on key biomarkers of oxidative damage, such as lipid peroxidation and protein carbonylation nih.goviung.pl. The structural variations among the apigenin derivatives are directly linked to their differing effects on these biomarkers researchgate.netnih.gov.

Research indicates that the effects of these compounds are not uniform; their capacity to act as either antioxidants or pro-oxidants is dependent on their specific chemical structure researchgate.netnih.gov. For instance, in a human plasma model treated with H2O2/Fe to induce oxidative stress, specific apigenin C-glycosides demonstrated notable protective effects iung.pl. Apigenin 6-C-β-xylopyranoside 8-C-β-glucopyranoside was found to reduce plasma lipid peroxidation across all tested concentrations (1-50 μg/ml), achieving an inhibition of approximately 40% at the highest concentration iung.pl. Furthermore, this derivative also markedly inhibited the carbonylation of plasma proteins, showing a reduction of about 50% at a 50 μg/ml concentration iung.pl. Another derivative, Isoschaftoside, was effective in preventing the oxidation of thiol groups in plasma proteins iung.pl.

These findings underscore the nuanced role of apigenin derivatives in modulating oxidative stress. While some derivatives exhibit strong antioxidant properties by mitigating lipid and protein damage, the potential for pro-oxidant activity under certain conditions or with specific structures remains an important aspect of their biochemical profile.

Table 1: In Vitro Effects of Apigenin Derivatives on Oxidative Stress Biomarkers in Human Plasma

| Compound | Biomarker Assayed | Observed Effect | Finding | Citation |

|---|---|---|---|---|

| Apigenin 6-C-β-xylopyranoside 8-C-β-glucopyranoside | Lipid Peroxidation (TBARS) | Antioxidant | Reduced lipid peroxidation by approx. 40% at 50 μg/ml. | iung.pl |

| Apigenin 6-C-β-xylopyranoside 8-C-β-glucopyranoside | Protein Carbonylation | Antioxidant | Inhibited protein carbonylation by approx. 50% at 50 μg/ml. | iung.pl |

Modulatory Effects on Coagulation Parameters

The influence of apigenin and its 7-position derivatives extends to the modulation of hemostasis, as demonstrated by in vitro studies on coagulation parameters researchgate.netnih.gov. The anticoagulant properties of flavonoids are of significant interest, and research explores their effects on pathways measured by tests such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) nih.gov.

A comparative study of apigenin and seven of its derivatives revealed that the compounds exert varied effects on blood coagulation, a phenomenon attributed to their distinct molecular structures researchgate.netnih.gov. Among the tested compounds, one derivative with a complex sugar and ferulic acid moiety at the 7-position, apigenin 7-O-{2'-O-feruloyl-[β-D-glucuronopyranosyl(1 → 3)]-β-D-glucuronopyranosyl(1 → 2)-O-β-D-glucopyranoside}, was identified as having particularly noteworthy activity researchgate.netnih.gov. This specific derivative was found to possess both antioxidant and anticoagulant properties, suggesting a dual mechanism of potential cardiovascular protection researchgate.netnih.gov. While apigenin itself has been shown to inhibit platelet function, the specific effects of its derivatives on coagulation cascade enzymes and clotting times highlight the importance of the substitutions at the 7-position nih.govresearchgate.net.

Table 2: In Vitro Modulatory Effects of a Specific Apigenin 7-Derivative on Coagulation

| Compound | Assay | Observed Effect | Finding | Citation |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| Apigenin |

| Apigenin-7-olate |

| Apigenin 6-C-β-xylopyranoside 8-C-β-glucopyranoside |

| Isoschaftoside (apigenin 6-C-α-arabinopyranoside 8-C-β-glucopyranoside) |

Preclinical in Vivo Animal Model Studies of Apigenin and Its 7 Position Derivatives

Antitumorigenic Effects in Xenograft Models

Apigenin (B1666066) has demonstrated notable antitumorigenic properties in various cancer cell xenograft models. In a cervical tumor xenograft mouse model, apigenin was found to suppress the growth of C33A xenograft tumors. mdpi.com Studies on renal cell carcinoma (RCC) using ACHN cell xenografts in nude mice showed that tumors grew more slowly in apigenin-treated mice compared to the control group. researchgate.net Similarly, in a human hepatocellular carcinoma (HCC) model using PLC/PRF/5 cells, apigenin treatment inhibited xenograft growth in a dose-dependent manner and reduced tumor volume. researchgate.net Research on colorectal cancer xenografts derived from SW480 cells also revealed that apigenin treatment inhibited tumor growth. nih.gov The underlying mechanisms for these effects involve the modulation of various signaling pathways that lead to apoptosis, cell cycle arrest, and a reduction in cancer cell migration. mdpi.com

| Compound | Animal Model | Cancer Cell Line | Key Findings | Citations |

| Apigenin | Nude Mice | ACHN (Renal) | Slower tumor growth; Reduced Ki-67 expression. | researchgate.net |

| Apigenin | Mice | C33A (Cervical) | Suppressed tumor growth. | mdpi.com |

| Apigenin | Nude Mice | PLC/PRF/5 (Hepatocellular) | Inhibited xenograft growth in a dose-dependent manner; Reduced tumor volume. | researchgate.net |

| Apigenin | Nude Mice | SW480 (Colorectal) | Inhibited the growth of colorectal cancer xenografts. | nih.gov |

Effects on Myocardial Ischemia/Reperfusion Injury

The apigenin derivative, apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside (APG), has been investigated for its cardioprotective effects in animal models of myocardial ischemia/reperfusion (MI/R) injury. mdpi.comnih.govresearchgate.net In experimental models, pretreatment with APG significantly reduced the myocardial infarct size. mdpi.commdpi.com This protective effect is associated with the suppression of myocardial injury markers, such as creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH). mdpi.comnih.govresearchgate.net Furthermore, APG treatment was shown to suppress pro-inflammatory cytokines and key adhesion molecules involved in the inflammatory response. mdpi.comnih.gov Mechanistic studies suggest that APG ameliorates MI/R injury by activating the AMPK signaling pathway and mitigating endoplasmic reticulum stress. nih.gov

| Compound | Animal Model | Injury Model | Key Findings | Citations |

| Apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside (APG) | Rat | Myocardial Ischemia/Reperfusion | Reduced infarct size; Suppressed serum CK-MB, LDH, TNF-α, and IL-6 levels. | mdpi.comnih.govresearchgate.netmdpi.com |

| Apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside (APG) | Rat | Myocardial Ischemia/Reperfusion | Activated AMPK signaling pathway; Relieved endoplasmic reticulum stress. | nih.gov |

Anti-Inflammatory Responses in Animal Models

Rhoifolin (B190594), also known as apigenin-7-O-neohesperidoside, has demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model in rats. japsonline.comjapsonline.comnih.gov Studies have shown that rhoifolin causes a time-dependent reduction of paw edema. japsonline.comjapsonline.com This effect is accompanied by a significant reduction in the levels of inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in the inflammatory exudates. japsonline.comjapsonline.comresearchgate.net Interestingly, rhoifolin also increased the total antioxidant capacity in a reverse dose order, where the lowest dose tested showed the highest capacity. japsonline.comjapsonline.com These findings highlight the potential of rhoifolin in mitigating acute inflammatory responses. caringsunshine.com

| Compound | Animal Model | Inflammation Model | Key Findings | Citations |

| Rhoifolin | Rat | Carrageenan-Induced Paw Edema | Caused a significant inhibition of rat paw edema volume. | japsonline.comjapsonline.com |

| Rhoifolin | Rat | Carrageenan-Induced Paw Edema | Diminished TNF-α release and abrogated prostaglandin E2 levels in inflammatory exudates. | japsonline.comjapsonline.comresearchgate.net |